6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide
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Overview
Description
6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a fluorine atom at the 6-position, and a phenylpiperidine moiety, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: The phenylpiperidine group is typically introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole intermediate reacts with a phenylpiperidine derivative.
N-Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), which may reduce the benzimidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine-substituted position or the benzimidazole ring, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzimidazole core play crucial roles in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1H-benzimidazole-5-carboxamide: Lacks the N-methyl-N-(1-phenylpiperidin-3-yl) group, which may result in different biological activity.
N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide: Lacks the fluorine atom, potentially affecting its chemical reactivity and binding properties.
1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide: Lacks both the fluorine atom and the N-methyl group, which could significantly alter its pharmacological profile.
Uniqueness
The presence of the fluorine atom, the N-methyl group, and the phenylpiperidine moiety in 6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-N-methyl-N-(1-phenylpiperidin-3-yl)-1H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-24(15-8-5-9-25(12-15)14-6-3-2-4-7-14)20(26)16-10-18-19(11-17(16)21)23-13-22-18/h2-4,6-7,10-11,13,15H,5,8-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYDXZEBIMJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3F)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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